Fmoc-4-(4-fluorophenyl)-L-phenylalanine
Description
Fmoc-4-(4-fluorophenyl)-L-phenylalanine (C24H20FNO4, MW 405.41 g/mol) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group during peptide chain assembly, enabling selective deprotection under mild basic conditions . The 4-fluorophenyl substituent on the phenylalanine side chain introduces hydrophobicity and electron-withdrawing effects, which influence peptide folding, stability, and intermolecular interactions. This compound is critical for synthesizing peptides with tailored biophysical properties, particularly in drug discovery and materials science .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-fluorophenyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24FNO4/c31-22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(33)34)32-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZMVSUYJWICMG-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=C(C=C5)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Starting Material : Fmoc-protected 4-bromo- or 4-iodo-L-phenylalanine (e.g., Fmoc-Phe(4-Br)-OH or Fmoc-Phe(4-I)-OH).
Boronic Acid : 4-Fluorophenylboronic acid.
Catalyst System :
-
Pd Source : Pd(PPh₃)₄ or PdCl₂(dppf) (0.2–5 mol%)
-
Base : K₂CO₃ or CsF (2–3 equiv)
Conditions : 80–100°C, 12–24 h under inert atmosphere.
Yield : 75–95% after purification by reverse-phase HPLC.
Table 1: Optimization of SMC Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pd Catalyst | Pd(PPh₃)₄ (2 mol%) | Maximizes coupling efficiency |
| Temperature | 80°C | Balances rate and side reactions |
| Solvent | DME/EtOH (9:1) | Enhances boronic acid solubility |
| Reaction Time | 18 h | Ensures complete conversion |
Mechanistic Insight : The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.
Erlenmeyer Azlactone Method for Direct Fluorophenyl Incorporation
This classical approach constructs the fluorophenylalanine backbone via azlactone intermediates, enabling asymmetric synthesis.
Synthetic Pathway
-
Azlactone Formation :
-
Hydrolysis and Reduction :
-
Fmoc Protection :
Table 2: Key Reaction Metrics for Azlactone Route
| Step | Conditions | Racemization Risk |
|---|---|---|
| Azlactone Formation | Ac₂O, 110°C, 4 h | Low |
| Hydrogenation | H₂ (1 atm), Pd/C, RT | Moderate |
| Fmoc Protection | Fmoc-Cl, NaHCO₃, DMF | Minimal |
Advantage : Scalable for gram-scale production.
Limitation : Requires chiral resolution if enantiopure product is needed.
Direct Fluorination of Phenylalanine Derivatives
Late-stage fluorination introduces fluorine into preformed phenylalanine scaffolds.
Electrophilic Fluorination
Reagents : Selectfluor® or N-fluorobenzenesulfonimide (NFSI).
Substrate : N-Boc- or N-Cbz-protected L-phenylalanine.
Conditions :
Radical Fluorination
Photoinduced Method :
-
Use CF₃SO₂F or F₂ gas under UV light (254 nm).
Table 3: Comparative Fluorination Techniques
| Method | Selectivity | Yield (%) | Scalability |
|---|---|---|---|
| Electrophilic | High | 55 | Moderate |
| Radical | Moderate | 45 | Low |
Enzymatic and Biocatalytic Approaches
Engineered enzymes offer stereoselective routes to fluorinated amino acids.
Phenylalanine Ammonia Lyase (PAL) Engineering
Substrate : 4-Fluorocinnamic acid.
Enzyme : Mutant PAL from Rhodotorula graminis.
Conditions :
Transaminase-Mediated Synthesis
Reaction : Transfer of amino group to 4-fluorophenylpyruvate.
Catalyst : ω-Transaminase (e.g., from Chromobacterium violaceum).
Yield : 70–85% enantiomeric excess.
Comparative Analysis of Synthesis Methods
Table 4: Method Comparison for Industrial Relevance
| Method | Cost | Yield (%) | Purity | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | High | 85–95 | >95% | Excellent |
| Erlenmeyer Azlactone | Moderate | 50–70 | 90% | Good |
| Direct Fluorination | Low | 40–60 | 85% | Moderate |
| Enzymatic | High | 70–90 | >99% | Limited |
Critical Challenges and Optimization Strategies
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes regioselective electrophilic aromatic substitution (EAS) due to the electron-withdrawing fluorine atom. Key reactions include:
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Radiofluorination : Direct fluorination using [¹⁸F]F₂ or [¹⁸F]AcOF in trifluoroacetic acid (TFA) yields 4-fluoro-L-phenylalanine derivatives. This method achieves a 72.5:13.9:13.6 ratio of ortho-, meta-, and para-substituted isomers, with higher regioselectivity observed with [¹⁸F]AcOF .
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Nucleophilic Aromatic Substitution : The phenoxy group participates in nucleophilic substitutions with amines or thiols under basic conditions, enabling functionalization of the aromatic ring .
Oxidation
-
Side-Chain Oxidation : The benzyl group undergoes oxidation with KMnO₄ or H₂O₂ to form a ketone or carboxylic acid derivative. For example, oxidation in acidic conditions yields 4-fluorophenylpyruvic acid .
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Aromatic Ring Oxidation : Under strong oxidative conditions (e.g., HNO₃/H₂SO₄), the fluorophenyl ring forms nitro derivatives, though this is less common due to steric hindrance from the Fmoc group .
Reduction
-
Catalytic Hydrogenation : The compound is reduced via asymmetric hydrogenation using palladium or platinum catalysts. For example, hydrogenation of α-amidocinnamic acid intermediates with ferrocene-based ligands (e.g., Me-BoPhoz) achieves enantiomeric excess >94% .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are employed to modify the fluorophenyl moiety:
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Suzuki-Miyaura Coupling : Reaction with arylboronic acids in THF/DMAC (1:1) at 65–70°C using (PPh₃)₂PdCl₂ and DIBAL yields biaryl derivatives (e.g., 4-[sulfono(difluoromethyl)]phenylalanine) .
Hydrolysis and Enzymatic Reactions
-
Acid Hydrolysis : Treatment with 30% HCl in acetic acid hydrolyzes nitrile intermediates to α-amino acids (e.g., synthesis of 4-fluorophenylalanine·HCl in 67% yield) .
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Enzymatic Resolution : Protease-mediated hydrolysis (e.g., Bacillus sp. acylase) separates enantiomers with >99.5% enantiomeric excess, critical for producing optically pure derivatives .
Table: Key Reaction Conditions and Outcomes
Stability and Reactivity Insights
Scientific Research Applications
Peptide Synthesis
Fmoc-4-(4-fluorophenyl)-L-phenylalanine is primarily used as a building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences enhances the stability and bioactivity of the resulting peptides. The fluorine atom contributes to the unique electronic properties of the molecule, which can influence the conformation and interactions of peptides.
Key Benefits:
- High Purity and Yield: The use of this compound allows for the efficient assembly of complex peptides with high purity levels, making it ideal for therapeutic applications .
- Stability Enhancements: The fluorinated side chain can improve the metabolic stability of peptides, which is crucial for their effectiveness as drugs .
Drug Development
The unique properties of this compound make it valuable in the pharmaceutical industry for designing novel therapeutics. Its applications include:
- Targeting Specific Biological Pathways: The compound's structural characteristics allow for the design of drugs that can selectively interact with specific receptors or enzymes, potentially leading to more effective treatments with fewer side effects .
- Fluorinated Amino Acids in Drug Design: The incorporation of fluorinated amino acids into drug candidates has been shown to enhance their pharmacokinetic properties, including absorption and distribution .
Bioconjugation
This compound is employed in bioconjugation processes, facilitating the attachment of peptides to various biomolecules. This application is particularly significant in developing targeted drug delivery systems.
Applications in Bioconjugation:
- Enhanced Drug Delivery: By conjugating this amino acid with targeting ligands or therapeutic agents, researchers can create systems that deliver drugs more effectively to specific tissues or cells .
- Development of Probes: The fluorine atom enables the development of fluorescent probes for imaging techniques and biological assays, enhancing research capabilities in cellular biology .
Research in Cancer Therapeutics
The modification of peptide sequences using this compound is crucial for developing targeted therapies in oncology. Its applications include:
- Targeted Therapies: The compound's ability to alter peptide conformation can lead to improved binding affinities for cancer-related targets, enhancing therapeutic efficacy .
- Potential as Enzyme Inhibitors: Fluorinated phenylalanines have been explored as potential enzyme inhibitors, which could play a role in cancer treatment by disrupting metabolic pathways essential for tumor growth .
Case Study 1: Peptide Stability Enhancement
A study demonstrated that incorporating this compound into a peptide sequence resulted in increased resistance to enzymatic degradation compared to non-fluorinated analogs. This stability is critical for therapeutic peptides intended for systemic administration.
Case Study 2: Targeted Drug Delivery
Research involving bioconjugates formed with this compound showed enhanced targeting capabilities when attached to monoclonal antibodies. This approach significantly improved the localization of chemotherapeutic agents at tumor sites while minimizing systemic toxicity.
Mechanism of Action
The mechanism of action of Fmoc-4-(4-fluorophenyl)-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group can be removed under mild conditions, typically using a base like piperidine, to reveal the free amino group. This allows for further functionalization or incorporation into larger biomolecules.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- However, its larger atomic radius increases steric hindrance, which may reduce coupling efficiency in SPPS compared to the 4-fluoro analog .
- Fmoc-4-(3-fluorophenyl)-L-phenylalanine (C30H24FNO4, MW 481.52 g/mol): The 3-fluoro positional isomer disrupts symmetry, leading to distinct steric and electronic effects. This isomer is less commonly used in peptide design due to reduced predictability in conformational outcomes .
Electron-Withdrawing Group Derivatives
- Fmoc-4-(trifluoromethyl)-L-phenylalanine (C25H20F3NO4, MW 455.43 g/mol): The trifluoromethyl group is highly lipophilic and electronegative, improving metabolic stability and membrane permeability. It is employed in fluorine-tagged ligands for applications in bioconjugation and imaging .
- Fmoc-Phe(4-NO2)-OH (C24H20N2O6, MW 432.42 g/mol): The nitro group strongly withdraws electrons, reducing reactivity in coupling reactions. This derivative is often used in photolabile protecting strategies or as a precursor for aromatic amine synthesis .
Electron-Donating Group Derivatives
- N-Fmoc-4-methoxy-L-phenylalanine (C25H23NO5, MW 417.46 g/mol): The methoxy group donates electrons via resonance, increasing solubility in polar solvents. This property is advantageous for synthesizing peptides requiring hydrophilic domains .
Functional Group and Protecting Group Variations
Azide-Functionalized Derivatives
Dual-Protected Derivatives
- N-Boc-4-(Fmoc-amino)-L-phenylalanine (C29H30N2O6, MW 502.56 g/mol): Combines Fmoc (α-amino) and Boc (side-chain amino) protections, allowing orthogonal deprotection strategies. This compound is used in branched peptide synthesis .
- Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine (C29H29NO6, MW 487.56 g/mol): The tert-butyloxycarbonyl (Boc) group protects carboxylic acid side chains, facilitating selective modifications in complex peptide architectures .
Structural and Application Comparison
Key Research Findings
- Steric Effects: The 4-fluorophenyl group induces nonplanar geometries in metalloporphyrins due to steric repulsion, a property leveraged in designing conformationally constrained peptides .
- Metabolic Pathways : L-phenylalanine derivatives serve as precursors for aromatic volatiles in plant biochemistry, highlighting the role of substituents in directing metabolic outcomes .
- Synthetic Utility : SPPS using Fmoc-4-(trifluoromethyl)-L-phenylalanine enables the creation of azide-terminated ligands for terpyridine-based assemblies, demonstrating its versatility in materials science .
Biological Activity
Fmoc-4-(4-fluorophenyl)-L-phenylalanine is a fluorinated derivative of phenylalanine, which has garnered attention in the fields of peptide synthesis and drug development due to its unique biological properties. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C30H24FNO4
- CAS Number : 1223105-46-1
- Purity : Typically ≥95%
- Form : Lyophilized powder
The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for stabilizing the amino group during peptide synthesis. The presence of the fluorine atom enhances the compound’s lipophilicity and biological activity, making it a valuable tool in medicinal chemistry.
This compound operates primarily through:
- Hydrogen Bonding : The compound can form hydrogen bonds with other biomolecules, influencing protein folding and stability.
- Enhanced Stability : The fluorinated structure contributes to increased stability in biological environments, which is crucial for drug development.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Peptide Synthesis : It serves as a key building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides with high yield and purity .
- Drug Development : The compound's unique properties make it valuable for designing novel therapeutics, particularly those targeting specific biological pathways .
- Bioconjugation Applications : It facilitates the attachment of peptides to various biomolecules, enhancing drug delivery systems .
- Fluorescent Probes : The fluorine atom enables the development of fluorescent probes for imaging techniques and biological assays .
Research Applications
This compound has been employed in various research contexts:
- Cancer Therapeutics : Its modification of peptide sequences is crucial for developing targeted therapies that can specifically attack cancer cells while minimizing damage to healthy tissues .
- Protein Stability Studies : Researchers utilize this compound to explore its effects on protein stability, which is essential for biotechnological applications .
Case Studies
-
Fluoro-Stabilization Effect :
A study demonstrated that substituting natural hydrocarbon amino acids with fluorinated ones like this compound significantly improved protein stability. This effect is critical for applications in protein-based biotechnologies where enhanced stability can lead to better performance in therapeutic contexts . -
Targeted Drug Delivery Systems :
Research has shown that peptides synthesized with this compound can effectively target specific receptors on cancer cells, leading to improved therapeutic outcomes compared to traditional treatments. This specificity reduces side effects and enhances treatment efficacy .
Q & A
Q. What are the established synthetic routes for Fmoc-4-(4-fluorophenyl)-L-phenylalanine?
The compound is typically synthesized via asymmetric phase-transfer catalysis (PTC). For example, Shirakawa et al. (2007) demonstrated the alkylation of a glycine Schiff base using a chiral PTC to introduce fluorinated aryl groups. Key steps include:
Q. How is the Fmoc group removed during peptide synthesis?
The Fmoc group is cleaved using 20–30% piperidine in DMF or NMP. Methodological considerations:
- Monitor deprotection via UV absorbance (301 nm) or TLC.
- Ensure thorough washing post-deprotection to prevent side reactions .
Q. What analytical techniques validate the purity and structure of this compound?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 265–280 nm) for purity assessment (>98% typically required) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺: ~405.4 Da) .
- NMR : ¹H/¹³C NMR to verify regiochemistry of the 4-fluorophenyl group and absence of diastereomers .
Q. What are the solubility and storage recommendations?
- Solubility: ≥10 mg/mL in DMSO; limited solubility in aqueous buffers (adjust with organic co-solvents like DMF) .
- Storage: -20°C under inert gas (argon/nitrogen) to prevent hydrolysis or racemization .
Q. How does the 4-fluorophenyl group influence peptide properties?
- Enhances hydrophobicity, improving membrane permeability in bioactive peptides.
- Stabilizes specific secondary structures (e.g., β-turns) via aryl-aryl interactions, as seen in fluorinated proline analogs .
Advanced Research Questions
Q. How is enantiomeric purity ensured during large-scale synthesis?
- Catalyst Optimization : Use recyclable fluorous PTCs to maintain >99% enantiomeric excess (ee) across multiple batches .
- Chiral HPLC : Regular analysis with chiral columns (e.g., Chiralpak IA/IB) to monitor ee. Adjust reaction time/temperature if racemization is detected .
Q. How to resolve contradictions in reported stability data?
- Case Study : Some studies report decomposition at -20°C, while others claim stability. Resolve by:
- Verifying storage conditions (desiccated vs. humid environments).
- Conducting accelerated stability tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What strategies improve coupling efficiency in solid-phase peptide synthesis (SPPS)?
- Coupling Agents : Use HBTU/HOBt or Oxyma Pure/DIC for sterically hindered residues.
- Microwave Assistance : 50°C for 5–10 minutes enhances reaction kinetics .
Q. How to handle air-sensitive intermediates in fluorinated amino acid synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
